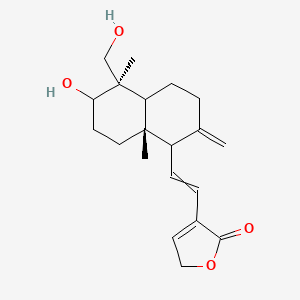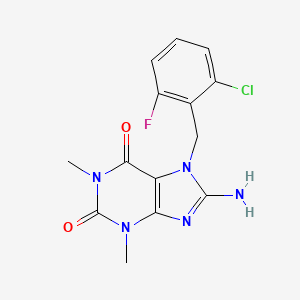
14-dehydro Andrographolide;AP10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Deoxy-11,12-didehydroandrographolide is a diterpenoid lactone compound isolated from the plant Andrographis paniculata. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties . It is commonly used in traditional medicine, particularly in Asian countries, for treating various ailments such as fever and infectious diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 14-Deoxy-11,12-didehydroandrographolide can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Andrographis paniculata using methanolic extraction followed by purification through silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structures are determined using liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .
Industrial Production Methods: Industrial production of 14-Deoxy-11,12-didehydroandrographolide typically involves large-scale extraction from Andrographis paniculata plants. The leaves and stems of the plant are used for extracting active phytochemicals, with the leaves containing the highest concentration of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include various derivatives of 14-Deoxy-11,12-didehydroandrographolide, such as 14-deoxyandrographolide and neoandrographolide . These derivatives often exhibit enhanced biological activities compared to the parent compound .
Applications De Recherche Scientifique
14-Deoxy-11,12-didehydroandrographolide has a wide range of scientific research applications:
Biology: The compound has shown significant anti-inflammatory and anti-cancer properties, making it a valuable tool in biological research
Medicine: It is used in traditional medicine for treating fever, infectious diseases, and liver disorders.
Industry: The compound is used in the pharmaceutical industry for developing new drugs and therapeutic agents.
Mécanisme D'action
14-Deoxy-11,12-didehydroandrographolide exerts its effects through various molecular targets and pathways. It induces apoptosis in leukemic cells by activating caspase-3 and caspase-9, leading to cell cycle arrest in the G0-G1 phase . The compound also inhibits the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein complexes . Additionally, it modulates the expression of insulin cascades, exhibiting antihyperglycemic activity .
Comparaison Avec Des Composés Similaires
14-Deoxy-11,12-didehydroandrographolide is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxyandrographolide . it is unique in its ability to induce robust apoptosis in leukemic cells and its potential in treating liver disorders . The table below highlights some of the similar compounds and their unique properties:
| Compound | Unique Properties |
|---|---|
| Andrographolide | Anti-inflammatory, antibacterial, hepatoprotective |
| Neoandrographolide | Anti-inflammatory, anti-infective, anti-hepatotoxic |
| 14-Deoxyandrographolide | Immunomodulatory, anti-atherosclerotic |
| 14-Deoxy-11,12-didehydroandrographolide | Anti-cancer, anti-inflammatory, hepatoprotective |
Propriétés
Formule moléculaire |
C20H28O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-[2-[(5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/t15?,16?,17?,19-,20-/m0/s1 |
Clé InChI |
XMJAJFVLHDIEHF-GTSVPISWSA-N |
SMILES isomérique |
C[C@@]12CCC([C@@](C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
![7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid](/img/structure/B14783023.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14783035.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)


![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
